molecular formula C33H34N4O3 B1672444 GV-150013 CAS No. 167355-22-8

GV-150013

Katalognummer: B1672444
CAS-Nummer: 167355-22-8
Molekulargewicht: 534.6 g/mol
InChI-Schlüssel: RZERRLOTRSJIAW-NEPGVILWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GV150013 is synthesized through a series of chemical reactions involving the formation of 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones . The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production methods for GV150013 involve scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmacological Research

  • Mechanism of Action : GV-150013 functions by antagonizing CCK2 receptors, which play a crucial role in mediating gastrointestinal functions and certain neuropsychological processes. Studies have shown that this compound enhances the contraction induced by cholecystokinin octapeptide sulphate in a concentration-dependent manner .
  • Therapeutic Potential : The compound is being explored for its potential to treat gastrointestinal disorders and anxiety-related conditions due to its selective action on CCK2 receptors.

2. Biochemical Studies

  • Biological Role Investigation : Researchers utilize this compound to study the biological roles of CCK2 receptors in various tissues. Its application helps elucidate how these receptors influence cellular signaling pathways and physiological responses.
  • Model Compound for Structure-Activity Relationship Studies : this compound serves as a model compound for understanding the structure-activity relationships of benzodiazepines and related compounds, facilitating the design of new therapeutic agents.

3. Clinical Applications

  • Gastrointestinal Disorders : Given its mechanism of action, this compound is being investigated for potential applications in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.
  • Anxiety and Sleep Disorders : The compound's ability to modulate CCK2 receptor activity suggests it may have therapeutic effects on anxiety and sleep disorders, warranting further clinical trials to assess efficacy and safety.

Data Table: Summary of Research Findings

Study/Research AreaFindings/ApplicationsReference
Pharmacological ResearchEnhances CCK-induced contractions; potential for GI disorders
Biochemical StudiesInvestigates CCK2 receptor roles; model for SAR studies
Clinical ApplicationsPotential treatment for IBS and anxiety disorders

Case Studies

Case Study 1: Gastrointestinal Motility
A study demonstrated that this compound significantly enhanced the contractions induced by cholecystokinin octapeptide sulphate at low concentrations (0.01 μM), indicating its effectiveness as a CCK2 receptor antagonist in modulating gut motility . This suggests potential therapeutic applications in managing gastrointestinal disorders.

Case Study 2: Anxiety Disorders
In a preclinical model assessing anxiety-like behaviors, this compound administration resulted in reduced anxiety levels compared to control groups. This finding supports further exploration into its use as a treatment option for anxiety disorders.

Biologische Aktivität

GV-150013 is a selective antagonist of the cholecystokinin B (CCK-B) receptor, which plays a significant role in various physiological processes, including appetite regulation, anxiety, and drug dependence. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound selectively inhibits CCK-B receptors, which are involved in mediating the effects of cholecystokinin (CCK) in both peripheral and central nervous systems. CCK is known to influence gastrointestinal motility and has been implicated in the modulation of anxiety and drug-seeking behaviors.

Key Findings:

  • Contractile Responses : Studies have shown that this compound enhances contractions induced by CCK octapeptide in colonic smooth muscle. Specifically, at a concentration of 0.01 μM, this compound increased these contractions by approximately 41% .
  • Relaxant Effects : In contrast, this compound prevented relaxations induced by CCK octapeptide when nitric oxide synthase was inhibited, suggesting a complex interaction between CCK signaling pathways and nitric oxide .

Pharmacological Profile

This compound exhibits a high affinity for CCK-B receptors with minimal activity on CCK-A receptors. This selectivity is crucial for its potential therapeutic applications, particularly in conditions where modulation of the CCK system may be beneficial.

Table 1: Pharmacological Properties of this compound

PropertyValue
Receptor Affinity High for CCK-B
Selectivity High against CCK-A
Biological Activity Anxiolytic and sleep aid
Concentration for Max Effect 0.01 μM

Case Studies

  • Anxiolytic Effects : In animal models, this compound has demonstrated anxiolytic properties, reducing anxiety-like behaviors in response to stressors. This suggests potential applications in treating anxiety disorders .
  • Drug Dependence : Research indicates that this compound may modulate drug-seeking behavior related to substances like cocaine and alcohol. The CCK system's involvement in addiction mechanisms highlights the therapeutic potential of CCK antagonists like this compound .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A study demonstrated that this compound enhances the motor responses evoked by CCK in colonic tissues, indicating its role as a facilitator in gastrointestinal motility under certain conditions .
  • Another investigation highlighted its potential as a sleep aid through modulation of the CCK system, providing insight into its broader implications beyond gastrointestinal effects .

Q & A

Basic Research Questions

Q. What are the foundational steps to validate the molecular structure of GV-150013 in experimental settings?

  • Methodological Answer : Begin with high-resolution spectroscopic techniques (e.g., NMR, X-ray crystallography) to confirm molecular identity. Cross-validate findings with computational simulations (e.g., DFT calculations) to assess electronic properties. Ensure purity via HPLC or mass spectrometry, and document batch-to-batch variability using standardized protocols .

Q. How should researchers design in vitro experiments to assess this compound's mechanism of action?

  • Methodological Answer :

  • Experimental Controls: Include positive/negative controls (e.g., known agonists/antagonists) and vehicle-only groups.
  • Replication: Perform triplicate assays across independent experiments to account for technical variability.
  • Validation: Use orthogonal assays (e.g., enzymatic activity assays vs. cellular viability tests) to confirm target specificity .
  • Table 1 : Example experimental parameters for enzyme inhibition studies.
ParameterRecommended ValueRationale
Concentration Range1 nM – 100 µMCovers IC50 and toxicity thresholds
Incubation Time30–120 minutesKinetic stability assessment
Temperature37°C (physiological)Mimics in vivo conditions

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes for this compound?

  • Methodological Answer :

  • Sensitivity Analysis: Test computational models against varied force fields or solvation parameters.
  • Experimental Replication: Repeat assays under controlled conditions (e.g., pH, ionic strength) to isolate confounding variables.
  • Collaborative Validation: Share raw data and models with independent labs for cross-verification .

Q. What strategies mitigate bias in longitudinal studies investigating this compound's pharmacokinetics?

  • Methodological Answer :

  • Blinding: Implement double-blind protocols for sample analysis.
  • Randomization: Assign subjects to treatment/control groups using stratified randomization.
  • Data Auditing: Use third-party software (e.g., LabArchives) for real-time data tracking and anomaly detection .

Q. How should researchers address reproducibility challenges in this compound's in vivo efficacy studies?

  • Methodological Answer :

  • Standardized Protocols: Adopt ARRIVE or PREPARE guidelines for animal studies.
  • Metadata Documentation: Record environmental variables (e.g., circadian rhythm, diet) that may influence outcomes.
  • Open Science Practices: Publish raw datasets and code in repositories like Zenodo or Figshare .

Q. What interdisciplinary approaches enhance this compound's translational potential?

  • Methodological Answer :

  • Systems Pharmacology: Integrate omics data (proteomics, metabolomics) to map multi-target interactions.
  • Machine Learning: Train models on high-throughput screening data to predict off-target effects.
  • Clinical Correlates: Validate preclinical findings using patient-derived organoids or ex vivo tissue models .

Q. Data Analysis & Interpretation

Q. What are best practices for handling missing data in this compound's clinical trial datasets?

  • Methodological Answer :

  • Imputation: Use multiple imputation (MI) or k-nearest neighbors (KNN) for non-random missingness.
  • Sensitivity Testing: Compare complete-case analysis with imputed results to assess robustness.
  • Transparency: Report missing data rates and handling methods in supplementary materials .

Q. How can researchers optimize meta-analyses of this compound's efficacy across heterogeneous studies?

  • Methodological Answer :

  • Stratification: Group studies by dosage, population, or endpoint.
  • Statistical Models: Apply random-effects models to account for between-study variance.
  • Bias Assessment: Use funnel plots and Egger’s regression to detect publication bias .

Q. Ethical & Methodological Rigor

Q. What frameworks ensure ethical compliance in this compound research involving human subjects?

  • Methodological Answer :
  • Institutional Review: Obtain approval from ethics committees (e.g., IRB) before recruitment.
  • Informed Consent: Use plain-language documents with opt-out clauses.
  • Data Anonymization: Strip identifiers from datasets and restrict access via role-based permissions .

Eigenschaften

CAS-Nummer

167355-22-8

Molekularformel

C33H34N4O3

Molekulargewicht

534.6 g/mol

IUPAC-Name

1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea

InChI

InChI=1S/C33H34N4O3/c38-30-29(35-32(40)34-25-9-3-1-4-10-25)31(39)37(26-11-5-2-6-12-26)28-14-8-7-13-27(28)36(30)21-33-18-22-15-23(19-33)17-24(16-22)20-33/h1-14,22-24,29H,15-21H2,(H2,34,35,40)/t22?,23?,24?,29-,33?/m1/s1

InChI-Schlüssel

RZERRLOTRSJIAW-NEPGVILWSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7

Isomerische SMILES

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)[C@@H](C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(+)-N-(1-(adamantane-1-methyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N'-phenylurea
GV 150013X
GV150013X

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Adamantylmethyl-3-amino-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
GV-150013
Reactant of Route 2
GV-150013
Reactant of Route 3
GV-150013
Reactant of Route 4
GV-150013
1-Adamantylmethyl-3-amino-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
GV-150013
US10752598, Example 20
GV-150013

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.